molecular formula C21H19N3O2S B2998399 7-(3-methoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941927-58-8

7-(3-methoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No. B2998399
CAS RN: 941927-58-8
M. Wt: 377.46
InChI Key: CAVHTLUVBGIFCB-UHFFFAOYSA-N
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Description

Thiazolo-pyridazinone derivatives are part of a larger class of organic compounds known as heterocyclic compounds . These compounds contain a ring structure that includes at least two different types of atoms. In this case, the atoms are carbon, nitrogen, and sulfur .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through a series of reactions involving starting materials like thiazoloquinazoline-3,6-dione derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds is often characterized using techniques such as mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds often include high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .

Scientific Research Applications

Synthesis and Characterization

Researchers have developed several methods for synthesizing thiazolo[4,5-d]pyridazin-4(5H)-one derivatives, emphasizing the importance of specific functional groups in achieving desired chemical properties. For instance, the Knoevenagel condensation has been employed to prepare arylidenebenzothiazine compounds, demonstrating the versatility of this approach in synthesizing various thiazole derivatives (Souza et al., 2010). Additionally, palladium-catalyzed Buchwald-Hartwig cross-coupling reactions have been used to prepare 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes, showcasing a method for introducing different substituents to the thiazole core (Queiroz et al., 2007).

Biological Activities

Several studies have focused on evaluating the biological activities of thiazolo[4,5-d]pyridazin-4(5H)-one derivatives, with findings suggesting a range of potential therapeutic applications:

  • Antimicrobial Activity : Some derivatives have shown significant antimicrobial properties against a variety of pathogens, indicating their potential as novel antibacterial and antifungal agents (Yilmaz & Cukurovalı, 2003).
  • Anticonvulsant Activity : Certain alkoxylated derivatives have exhibited anticonvulsant effects in preclinical models, suggesting their utility in the development of new treatments for epilepsy (Zhang et al., 2010).
  • Antioxidant Activity : The evaluation of antioxidant properties in some thiazole derivatives has revealed their potential to mitigate oxidative stress, which is a contributing factor in various chronic diseases (Queiroz et al., 2007).

Mechanism of Action

While the specific mechanism of action for this compound is not available, similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Future Directions

The future directions for research into this compound and similar compounds could include further exploration of their neuroprotective and anti-inflammatory properties . Additionally, their potential applications in organic electronics could be investigated .

properties

IUPAC Name

7-(3-methoxyphenyl)-2-methyl-5-[(3-methylphenyl)methyl]-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-13-6-4-7-15(10-13)12-24-21(25)19-20(27-14(2)22-19)18(23-24)16-8-5-9-17(11-16)26-3/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVHTLUVBGIFCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C3=C(C(=N2)C4=CC(=CC=C4)OC)SC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-methoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one

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